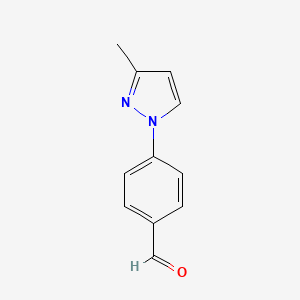![molecular formula C21H19N3O4 B2523254 N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide CAS No. 1903169-37-8](/img/structure/B2523254.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide, commonly known as BMDP, is an organic compound that has been extensively studied in scientific research due to its potential applications in various fields. BMDP is a chemical compound that belongs to the class of benzodioxole derivatives and has a molecular formula of C21H19N3O4.
科学的研究の応用
Anticonvulsant Activity
Hybrid molecules combining chemical fragments of well-known antiepileptic drugs, such as ethosuximide, levetiracetam, and lacosamide, have been synthesized and evaluated for anticonvulsant properties. Preliminary pharmacological screening revealed compounds showing protection in various seizure models at fixed doses. These compounds demonstrated potency and safety profiles potentially more favorable than traditional antiepileptic drugs (Kamiński et al., 2015).
Peptide Synthesis
N-hydroxypyridine-2(1H)-thione derivatives of carboxylic acids have been applied in peptide synthesis, showcasing the ability to generate simple dipeptides under neutral reaction conditions. These derivatives exhibit superior reactivity, highlighting their potential in synthetic and biological applications (Barton & Ferreira, 1996).
Herbicidal Activity
Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed, synthesized, and assessed for selective herbicidal activity. Some of these compounds displayed moderate to good efficacy against specific plant species, indicating their potential for agricultural applications (Liu & Shi, 2014).
Antihyperglycemic Agents
Research into [(ureidoethoxy)benzyl]-2,4-thiazolidinediones and related compounds has shown significant antihyperglycemic potency, comparable to known agents like pioglitazone and troglitazone. These findings suggest a potential for the development of new treatments for diabetes (Cantello et al., 1994).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLFOKWGNSOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)
![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)


![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)


![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2523190.png)



![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)